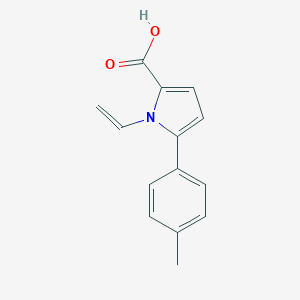

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid

Übersicht

Beschreibung

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is characterized by a pyrrole ring substituted with a p-tolyl group at the 5-position and a vinyl group at the 1-position, along with a carboxylic acid group at the 2-position. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

The synthesis of 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as p-toluidine and ethyl acetoacetate.

Formation of Pyrrole Ring: The pyrrole ring is formed through a condensation reaction between p-toluidine and ethyl acetoacetate in the presence of a suitable catalyst.

Vinylation: The vinyl group is introduced at the 1-position of the pyrrole ring through a vinylation reaction using a vinyl halide and a base.

Carboxylation: The carboxylic acid group is introduced at the 2-position through a carboxylation reaction using carbon dioxide and a suitable base.

Analyse Chemischer Reaktionen

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or nitrating agents.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid has been explored for its potential therapeutic applications:

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit anticancer properties. For instance, studies have shown that certain pyrrole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structure of this compound may enhance these effects due to the electron-donating p-tolyl group, which can stabilize reactive intermediates during metabolic processes .

Antimicrobial Properties

Pyrrole derivatives are known for their antimicrobial activity. Preliminary studies suggest that this compound may exhibit significant antibacterial effects against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Materials Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

Organic Light Emitting Diodes (OLEDs)

Research has demonstrated the use of pyrrole-based compounds in OLED technology. The incorporation of this compound into polymer matrices can enhance the efficiency and stability of light-emitting devices due to its favorable electronic properties .

Conductive Polymers

The compound can also serve as a building block for conductive polymers. Its ability to undergo polymerization reactions allows for the synthesis of materials with tunable electrical properties, which are essential for applications in flexible electronics and sensors .

Organic Synthesis

This compound has been utilized as a key intermediate in various organic synthetic pathways:

Suzuki Coupling Reactions

The compound can participate in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction allows for the introduction of diverse aryl groups, expanding the library of functionalized pyrroles for pharmaceutical and agrochemical applications .

Synthesis of Novel Pyrrole Derivatives

The versatility of this compound enables the synthesis of novel pyrrole derivatives through various functionalization strategies. These derivatives can be tailored for specific biological activities or material properties, making them valuable in research and industry .

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of several pyrrole derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study 2: OLED Fabrication

In another study, researchers incorporated this compound into a polymer matrix for OLED fabrication. The resulting devices exhibited enhanced brightness and efficiency compared to conventional materials, demonstrating the compound's potential in optoelectronic applications.

Wirkmechanismus

The mechanism of action of 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:

Indole Derivatives: Indole derivatives share a similar heterocyclic structure and exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Pyrrole Derivatives: Other pyrrole derivatives also possess diverse biological and chemical properties, making them valuable in medicinal chemistry and material science.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Biologische Aktivität

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with notable potential in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrole ring substituted with a p-tolyl group and a vinyl group, suggests various biological activities that merit detailed exploration.

The molecular formula of this compound is C14H13NO2, with a molecular weight of approximately 227.26 g/mol. The synthesis of this compound typically involves several chemical reactions:

- Formation of the Pyrrole Ring : This is achieved through a condensation reaction between p-toluidine and ethyl acetoacetate in the presence of a catalyst.

- Vinylation : A vinyl group is introduced at the 1-position of the pyrrole ring using a vinyl halide and a base.

- Carboxylation : The carboxylic acid group is added at the 2-position using carbon dioxide and a suitable base.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

The mechanism of action for this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The presence of both vinyl and carboxylic acid functional groups enhances its reactivity and potential binding affinity to biological targets .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methyl-1-vinyl-1H-pyrrole-2-carboxylic acid | C13H13NO2 | Methyl substitution at position 5 |

| 5-(4-Methoxyphenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | C15H15NO3 | Methoxy group enhances solubility |

| 5-(3-Chloro-5-hydroxyphenyl)-1H-pyrrole-2-carboxylic acid | C14H12ClNO3 | Chlorine substitution introduces halogen reactivity |

These comparisons highlight how variations in substitution patterns can influence both chemical properties and biological activities, suggesting that the p-tolyl substitution in this compound may enhance its efficacy in specific applications compared to its analogs.

Eigenschaften

IUPAC Name |

1-ethenyl-5-(4-methylphenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-3-15-12(8-9-13(15)14(16)17)11-6-4-10(2)5-7-11/h3-9H,1H2,2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHLYONFHRHIPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354448 | |

| Record name | 1-Ethenyl-5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131172-66-2 | |

| Record name | 1-Ethenyl-5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.